Cas no 2229453-85-2 (1-methyl-5-(oxiran-2-yl)-1H-indole)

1-methyl-5-(oxiran-2-yl)-1H-indole structure
2229453-85-2 structure
Product Name:1-methyl-5-(oxiran-2-yl)-1H-indole
CAS No:2229453-85-2
MF:C11H11NO
MW:173.211142778397
CID:6589180
PubChem ID:165765016
Update Time:2025-07-23

1-methyl-5-(oxiran-2-yl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-5-(oxiran-2-yl)-1H-indole
    • EN300-1789930
    • 2229453-85-2
    • Inchi: 1S/C11H11NO/c1-12-5-4-8-6-9(11-7-13-11)2-3-10(8)12/h2-6,11H,7H2,1H3
    • InChI Key: WEFBQXUUWOMMFS-UHFFFAOYSA-N
    • SMILES: O1CC1C1C=CC2=C(C=CN2C)C=1

Computed Properties

  • Exact Mass: 173.084063974g/mol
  • Monoisotopic Mass: 173.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 17.5Ų

1-methyl-5-(oxiran-2-yl)-1H-indole Pricemore >>

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Additional information on 1-methyl-5-(oxiran-2-yl)-1H-indole

Introduction to 1-methyl-5-(oxiran-2-yl)-1H-indole (CAS No. 2229453-85-2)

1-methyl-5-(oxiran-2-yl)-1H-indole, identified by the chemical abstracts service number CAS No. 2229453-85-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, featuring a methyl-substituted indole core linked to an oxirane ring, has garnered attention due to its unique structural and functional properties. The presence of both the indole and oxirane moieties makes it a versatile intermediate for the development of novel bioactive molecules, particularly in the context of drug discovery and molecular pharmacology.

The indole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. It is a core component in numerous pharmacologically relevant compounds, including antimicrobial, antiviral, and anticancer agents. The introduction of a methyl group at the 1-position and an oxirane ring at the 5-position introduces additional reactivity and potential for further functionalization, making 1-methyl-5-(oxiran-2-yl)-1H-indole a valuable building block in synthetic chemistry.

Recent advancements in the field of organometallic catalysis and transition-metal-catalyzed reactions have opened new avenues for the synthesis of complex indole derivatives. The oxirane group, in particular, serves as a versatile handle for introducing various functional groups through nucleophilic ring-opening reactions. This property has been exploited in the development of novel methodologies for constructing polysubstituted indoles, which are essential for creating highly potent and selective therapeutic agents.

In the context of drug discovery, 1-methyl-5-(oxiran-2-yl)-1H-indole has been explored as a precursor for derivatives with potential applications in oncology and central nervous system (CNS) disorders. The indole moiety is well-documented for its role in modulating neurotransmitter pathways, while the oxirane ring provides a site for further derivatization to enhance binding affinity and selectivity. Several studies have demonstrated the utility of this compound in generating novel indole-based scaffolds with improved pharmacokinetic profiles.

One notable area of research involves the use of 1-methyl-5-(oxiran-2-yl)-1H-indole in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of many cellular processes and are often implicated in diseases such as cancer and inflammation. The ability to disrupt these interactions with small molecules has made PPI inhibition an attractive therapeutic strategy. The structural features of 1-methyl-5-(oxiran-2-yl)-1H-indole make it an ideal candidate for designing molecules that can selectively bind to specific PPIs, thereby modulating cellular signaling pathways.

Another emerging application of this compound is in the field of photodynamic therapy (PDT). PDT involves the use of photosensitizers that, upon activation by light, generate reactive oxygen species (ROS) that can induce apoptosis or necrosis in target cells. The oxirane group in 1-methyl-5-(oxiran-2-yl)-1H-indole can be functionalized to incorporate photosensitizer moieties, leading to the development of novel PDT agents with enhanced efficacy and reduced side effects.

The synthesis of 1-methyl-5-(oxiran-2-yl)-1H-indole typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include cyclization reactions to form the indole ring followed by nucleophilic addition to introduce the oxirane group. Advances in catalytic methods have enabled more efficient and scalable syntheses, making this compound more accessible for industrial applications.

In conclusion, 1-methyl-5-(oxiran-2-yl)-1H-indole (CAS No. 2229453-85-2) represents a fascinating compound with diverse applications in pharmaceutical chemistry and biomedicine. Its unique structural features and reactivity make it a valuable tool for drug discovery, molecular pharmacology, and therapeutic development. As research continues to uncover new synthetic methodologies and biological functions, this compound is poised to play an increasingly important role in addressing unmet medical needs.

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